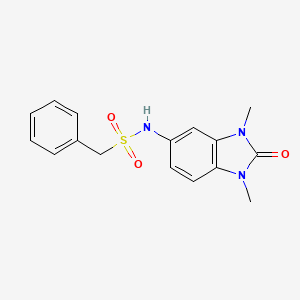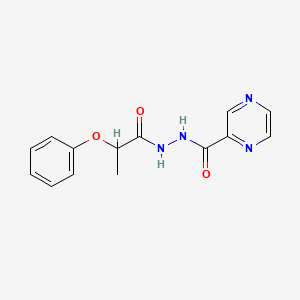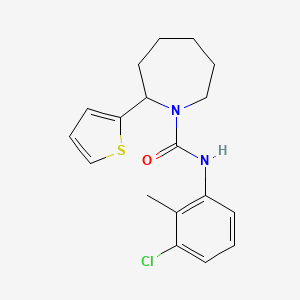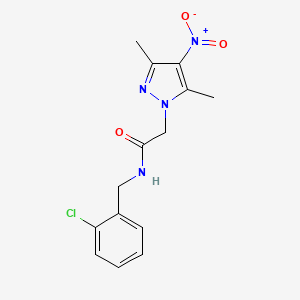![molecular formula C14H9Cl2IN2OS B5149107 N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5149107.png)
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-iodobenzamide, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DIBA is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
DIBA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in the fields of cancer research, virology, and immunology. In cancer research, DIBA has been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell growth and proliferation. In virology, DIBA has been shown to inhibit the replication of certain viruses, including HIV-1. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells.
Mecanismo De Acción
The mechanism of action of DIBA involves the inhibition of specific enzymes and pathways involved in cellular processes. DIBA has been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of cellular proteins. By inhibiting the proteasome, DIBA can prevent the degradation of specific proteins that are involved in cell growth and proliferation. Additionally, DIBA has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. By inhibiting histone deacetylases, DIBA can modulate the expression of specific genes involved in cellular processes.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DIBA has been shown to induce apoptosis, or programmed cell death, by targeting specific pathways involved in cell survival. Additionally, DIBA has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In virology, DIBA has been shown to inhibit the replication of certain viruses by targeting specific enzymes involved in viral replication. In immunology, DIBA has been shown to modulate the immune response by targeting specific immune cells and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-established synthesis method. Additionally, DIBA has been extensively studied and has a variety of applications in scientific research. However, there are also limitations to using DIBA in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, DIBA has a short half-life in vivo, which can limit its effectiveness in animal studies.
Direcciones Futuras
For research involve the development of more potent and selective inhibitors, as well as more studies to determine the safety and efficacy of DIBA in animal models and humans.
Métodos De Síntesis
The synthesis of DIBA involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. The resulting compound is then reacted with 2,5-dichloroaniline to form DIBA. The synthesis method of DIBA has been well-established and has been used in a variety of scientific research studies.
Propiedades
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IN2OS/c15-8-5-6-10(16)12(7-8)18-14(21)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIBQWUDLADHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)



![N-[2-methyl-2-(4-morpholinyl)propyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5149062.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5149112.png)

![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)